molecular formula C15H18F2N6O B2825126 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea CAS No. 1791374-04-3

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea

Cat. No. B2825126
CAS RN: 1791374-04-3
M. Wt: 336.347
InChI Key: NZYSDYWZXKMMAT-UHFFFAOYSA-N
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Description

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in clinical trials for various types of cancer.

Scientific Research Applications

Electrophilic Substitution in Synthesis

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea is used in the synthesis of various compounds through electrophilic substitution processes. These syntheses involve reactions under microwave and ultrasound methodologies, highlighting efficient conversions and high yields (Lahsasni, 2013).

Reactions with Dimethyl Sulfoxide

This compound participates in chemical reactions with dimethyl sulfoxide, leading to the formation of N,N′-bis(2,6-dimethylpyrimidin-4-yl) ureas. This process is presumed to involve a four-centre mechanism, showcasing its reactivity and utility in chemical synthesis (Zeuner & Niclas, 1989).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, including those with 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea, show promise in photophysical applications. They exhibit solid-state fluorescence emission and positive solvatochromism, useful in developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Precursors in Pyrimidine Synthesis

This compound serves as a precursor in the synthesis of various pyrimidine derivatives, demonstrating its versatility in organic synthesis (Sokolenko et al., 2017).

pH Sensor Development

Its use in the synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for pH sensors is notable. This application leverages the compound's ability to dramatically change fluorescence intensity upon protonation, making it a valuable tool in pH probe development (Jiang et al., 2015).

Si-Containing Cyclic Ureas Synthesis

It is instrumental in synthesizing silicon-containing cyclic ureas, adding to the diversity of its applications in chemical synthesis (Pestunovich & Lazareva, 2007).

Conformational and Tautomeric Control

The compound plays a role in controlling conformational equilibrium and tautomerism in urea and pyrimidine moieties. This control is crucial for molecular sensing, demonstrating its potential in advanced materials science (Kwiatkowski et al., 2019).

properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,5-difluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-11-6-9(16)5-10(17)7-11/h5-8H,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYSDYWZXKMMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea

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